molecular formula C19H36N2O10 B14071727 BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH

Cat. No.: B14071727
M. Wt: 452.5 g/mol
InChI Key: MKQNGXDZFPJAQL-UHFFFAOYSA-N
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Description

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional PEG linker, which means it has different functional groups at each end of the PEG chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    PEGylation: The PEG chain is attached to the protected amine group through a series of reactions involving ethylene oxide.

    Formation of the Linker: The PEGylated compound is then reacted with various reagents to introduce the desired functional groups at each end of the PEG chain.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other nucleophiles.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Acidic Conditions: Used for deprotection of the Boc group.

    Basic Conditions: Used for hydrolysis of ester and amide bonds.

    Nucleophiles: Used in substitution reactions to replace the Boc-protected amine group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bond would yield a carboxylic acid and an alcohol .

Scientific Research Applications

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH involves its ability to modify molecules through PEGylation. The PEG chain provides water solubility and biocompatibility, while the functional groups at each end of the PEG chain allow for selective modification of target molecules. This enhances the stability, solubility, and pharmacokinetic properties of the modified molecules, making them suitable for various applications in drug delivery systems and diagnostics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BocNH-PEG4-CH2CH2NHCOCH2OCH2COOH is unique due to its heterobifunctional nature, which allows for selective modification of specific functional groups on target molecules. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C19H36N2O10

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C19H36N2O10/c1-19(2,3)31-18(25)21-5-7-27-9-11-29-13-12-28-10-8-26-6-4-20-16(22)14-30-15-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

MKQNGXDZFPJAQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)COCC(=O)O

Origin of Product

United States

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